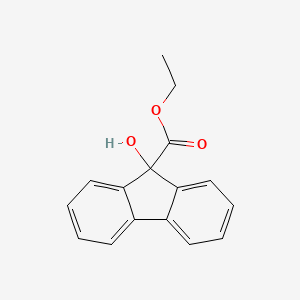

Ethyl 9-hydroxyfluorene-9-carboxylate

Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Organic and Materials Chemistry

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in modern organic and materials chemistry. mdpi.comchemimpex.com Its rigid, planar structure, and extensive π-conjugation give rise to unique photophysical and electronic properties. prepchem.comchemsynthesis.com These characteristics make fluorene and its derivatives highly sought-after components in the development of advanced materials. chemimpex.comprepchem.com Notably, they are integral to the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. prepchem.com The C9 position of the fluorene ring is particularly reactive, allowing for a wide range of chemical modifications that can tune the molecule's properties for specific applications. mdpi.com

Overview of 9-Substituted Fluorene Derivatives in Advanced Materials and Organic Synthesis

Substitution at the 9-position of the fluorene molecule has a profound impact on its physical and chemical characteristics. The introduction of various functional groups at this site can enhance solubility, modify electronic properties, and introduce new functionalities. google.com For instance, the incorporation of bulky substituents at the C9 position can prevent intermolecular aggregation, leading to improved performance in organic electronic devices. In the realm of organic synthesis, 9-substituted fluorenes serve as versatile intermediates for the construction of more complex molecules. google.com

Research Trajectory and Scholarly Importance of Ethyl 9-hydroxyfluorene-9-carboxylate

While the broader class of fluorene derivatives has been the subject of extensive research, scholarly articles focusing specifically on this compound are limited. Its parent compound, 9-hydroxyfluorene-9-carboxylic acid, has garnered more attention as a versatile intermediate in the synthesis of fluorescent dyes, polymers, and potential pharmaceuticals. chemimpex.com The primary scholarly importance of this compound currently lies in its role as a derivative of this key intermediate. Its synthesis and characterization are of interest to researchers exploring the impact of esterification on the properties of the 9-hydroxyfluorene-9-carboxylic acid core. Further investigation is required to fully elucidate the unique properties and potential applications of this specific ethyl ester.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6328-78-5 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

ethyl 9-hydroxyfluorene-9-carboxylate |

InChI |

InChI=1S/C16H14O3/c1-2-19-15(17)16(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,18H,2H2,1H3 |

InChI Key |

ZIIRWAAFDVUMKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 9 Hydroxyfluorene 9 Carboxylate and Analogous Structures

Direct Esterification Routes

Direct esterification represents the most straightforward pathway to ethyl 9-hydroxyfluorene-9-carboxylate, typically involving the reaction of 9-hydroxyfluorene-9-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Esterification of 9-Hydroxyfluorene-9-carboxylic Acid

The synthesis of esters of 9-hydroxyfluorene-9-carboxylic acid can be achieved through Fischer-Speier esterification. This classic method involves reacting the carboxylic acid with an alcohol, in this case, ethanol, under acidic conditions. A patent describing the synthesis of related esters, such as the methyl and butyl esters, indicates that the reaction is typically carried out by dissolving 9-hydroxyfluorene-9-carboxylic acid (HFCA) in the corresponding alcohol (methanol or butanol) and adding a strong acid catalyst like sulfuric acid. The mixture is then heated to facilitate the reaction. For the synthesis of the methyl ester, the reaction is followed by the addition of sodium bicarbonate. google.com

While a specific protocol for the ethyl ester is not detailed in the provided search results, the general procedure for the methyl and butyl esters can be extrapolated. The reaction would involve heating a solution of 9-hydroxyfluorene-9-carboxylic acid in ethanol with a catalytic amount of a strong acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, which also serves as the solvent. masterorganicchemistry.comchemistrysteps.comtaylorandfrancis.com

Table 1: Representative Conditions for the Esterification of 9-Hydroxyfluorene-9-carboxylic Acid Analogs

| Ester | Alcohol | Catalyst | Additional Reagents | Reference |

| Methyl | Methanol (B129727) | Sulfuric Acid | Sodium Bicarbonate | google.com |

| Butyl | Butanol | Not specified | Not specified | google.com |

Note: This table is based on analogous reactions described in the cited patent.

Acid-Catalyzed Esterification Processes for Arylaliphatic Carboxylic Acids

The principles of acid-catalyzed esterification are widely applicable to a range of carboxylic acids, including arylaliphatic carboxylic acids that are structurally analogous to 9-hydroxyfluorene-9-carboxylic acid. The Fischer esterification is a robust method for this purpose, where a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comchemistrysteps.comcerritos.edu Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. chemistrysteps.com To maximize the yield of the ester, the equilibrium can be shifted to the product side by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.org

For sterically hindered arylaliphatic carboxylic acids, the reaction rates can be slower, and more forcing conditions, such as higher temperatures and longer reaction times, may be necessary. The choice of a suitable acid catalyst and the management of the reaction equilibrium are critical for achieving high conversion. researchgate.net

Approaches Involving Fluorene (B118485) Core Functionalization

An alternative to direct esterification is the construction of the target molecule by first modifying the fluorene core and then introducing the necessary functional groups. This often involves the use of fluorenone as a key intermediate.

Oxidative Syntheses of 9-Hydroxyfluorene Derivatives

The synthesis of 9-hydroxyfluorene derivatives can commence with the oxidation of fluorene to 9-fluorenone (B1672902). This transformation is a common and efficient process. wikipedia.org Aerobic oxidation of fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) can produce 9-fluorenones in high yields. researchgate.net Various oxidizing agents and conditions have been reported for this conversion. organic-chemistry.org

Once 9-fluorenone is obtained, it can be converted to 9-hydroxyfluorene derivatives. For instance, the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) involves the acid-catalyzed condensation of 9-fluorenone with phenol. rsc.org While this does not directly yield the target molecule, it demonstrates a pathway from fluorenone to a 9-hydroxy functionalized fluorene core.

A more direct approach to a precursor for the target molecule is the benzilic acid rearrangement of phenanthrenequinone (B147406), which yields 9-hydroxyfluorene-9-carboxylic acid. google.com This carboxylic acid can then be esterified as described in section 2.1.1.

Nucleophilic Additions and Tandem Rearrangement Strategies

Nucleophilic addition to the carbonyl group of 9-fluorenone is a key strategy for introducing functionality at the 9-position. The Reformatsky reaction, for example, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. organic-chemistry.org Applying this to 9-fluorenone, one could envision a reaction with an ethyl α-haloacetate to form a β-hydroxy ester, which is structurally related to the target compound. The reaction proceeds through the formation of an organozinc reagent from the α-halo ester, which then adds to the carbonyl group of the fluorenone. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. A potential tandem strategy for the synthesis of 9-hydroxyfluorene-9-carboxylate could involve the rearrangement of a suitable precursor. The benzilic acid rearrangement of 1,2-dicarbonyl compounds in the presence of a strong base to yield α-hydroxy carboxylic acids is a well-established reaction. wikipedia.orgrsc.org As mentioned earlier, the rearrangement of phenanthrenequinone to 9-hydroxyfluorene-9-carboxylic acid is a prime example. google.com A subsequent in-situ or one-pot esterification could then lead to the desired ethyl ester, representing a tandem rearrangement-esterification sequence. researchgate.net

Advanced Synthetic Techniques for Fluorene Derivatives

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of fluorene derivatives, often providing advantages in terms of efficiency, safety, and environmental impact.

Photocatalysis has emerged as a powerful tool in organic synthesis. For instance, the photocatalyzed intramolecular cyclization of biarylcarboxylic acids can be used to synthesize fluorenones, which are key precursors. organic-chemistry.org More broadly, photocatalysis can be employed for the functionalization of the fluorene core under mild conditions. Blue light-driven photocatalysis using fluorene-based conjugated microporous polymers has been demonstrated for the selective oxidation of amines. sci-hub.se While not a direct synthesis of the target molecule, this illustrates the potential of photocatalytic methods in modifying fluorene derivatives.

Continuous flow chemistry is another advanced technique that offers significant benefits, including enhanced reaction control, improved safety, and ease of scalability. flinders.edu.auaurigeneservices.comresearchgate.net The synthesis of various organic compounds, including fullerene derivatives, has been successfully translated from batch to continuous flow processes, often with improved yields and reduced reaction times. nih.gov A multi-step synthesis of fluorene derivatives could be designed in a continuous flow system, where each step, such as oxidation, nucleophilic addition, and esterification, is carried out in a sequential manner within the flow reactor. flinders.edu.au This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be crucial for optimizing the yield and purity of the final product. aurigeneservices.com

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Direct Esterification | 9-Hydroxyfluorene-9-carboxylic acid, Ethanol | - | Straightforward, high atom economy | Equilibrium limited, may require excess reagent |

| Fluorene Core Functionalization | Fluorene, Fluorenone | 9-Fluorenone, 9-Hydroxyfluorene-9-carboxylic acid | Utilizes readily available starting materials | Multi-step, may have lower overall yield |

| Advanced Synthetic Techniques | Varies (e.g., Biarylcarboxylic acids) | Varies | Mild conditions, enhanced control, scalability | May require specialized equipment |

Catalytic Asymmetric Synthesis of Chiral Fluorene Frameworks

The chiral fluorene scaffold is a crucial structural motif found in numerous bioactive molecules, advanced functional materials, and specialized ligands. researchgate.netresearchgate.net The development of catalytic asymmetric methods to construct these frameworks with high optical purity is in high demand, as traditional methods often rely on chiral separation by high-performance liquid chromatography (HPLC). researchgate.net Various strategies using transition-metal catalysis and organocatalysis have been successfully developed to address this challenge. researchgate.net

One prominent strategy involves the catalytic asymmetric construction of spirocyclic fluorenes. For instance, chiral Brønsted acids have been used to catalyze double tandem Friedel-Crafts reactions to build the chiral fluorene core. researchgate.net Another approach utilizes the in-situ generation of a metal-carbene intermediate with transient axial chirality. This transient chirality is then transferred to the final product through a C(sp²)-H functionalization reaction, achieving high enantioselectivity. researchgate.net This concept has been extended to asymmetric cascade reactions involving dual carbene/alkyne metathesis (CAM), a transition-metal-catalyzed method that yields chiral 9-aryl fluorene frameworks in high yields and with excellent enantiomeric excess (up to 99% ee). researchgate.net

Organocatalysis has also proven to be a powerful tool. A chiral bifunctional thiourea-tertiary amine catalyst has been employed in an asymmetric vinylogous Michael addition of α,α-dicyanoolefins (derived from 3-substituted 1-indanones) to nitroolefins. acs.org This initial step is followed by a cascade cyclization and oxidative aromatization process to construct enantioenriched 9-substituted 9H-fluorene frameworks. acs.org Similarly, an efficient benzannulation of indene-based dienes with benzoylacetonitrile (B15868) can be promoted by a chiral organocatalyst to generate atropisomeric fluorene-based skeletons in good yields. acs.org This methodology provides a novel strategy for constructing atropisomeric biaryls. acs.org

| Catalytic Strategy | Catalyst Type | Key Reaction Type | Product Type | Noteworthy Features |

| Dual Carbene/Alkyne Metathesis | Transition Metal (e.g., Rhodium) | Cascade Reaction | Chiral 9-Aryl Fluorenes | Utilizes transient axial chirality transfer; yields up to 99% ee. researchgate.net |

| Vinylogous Michael Addition | Chiral Bifunctional Thiourea | Cascade Cyclization / Aromatization | Enantioenriched 9-Substituted 9H-Fluorenes | Involves dynamic kinetic resolution via a deprotonation-protonation process. acs.org |

| Benzannulation | Chiral Organocatalyst | Aromatic Ring Formation | Atropisomeric Fluorene Skeletons | Divergently promoted by DABCO and a chiral catalyst. acs.org |

| Double Tandem Reaction | Chiral Brønsted Acid | Friedel-Crafts Reaction | Chiral Spirofluorenes | Efficient construction of the core chiral framework. researchgate.net |

Electrochemical Synthesis and Polymerization of Fluorene-Based Monomers

Electrochemical methods offer a powerful and versatile platform for both the synthesis of fluorene-based monomers and their subsequent polymerization to form conjugated polymers with tailored optoelectronic properties. researchgate.netacs.org These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netscispace.com

The synthesis of fluorene monomers often involves conventional organic chemistry techniques, followed by electrochemical polymerization. For example, novel monomers such as 2,7-bis[(thien-2-yl)cyanovinyl]-9,9-dipentylfluorene and hybrid monomers containing furan (B31954) and fluorene units have been synthesized and then electrochemically polymerized. researchgate.net The polymerization is typically achieved via repetitive potential cycling in an electrolytic medium, leading to the deposition of a polymer film on the working electrode. researchgate.net

A key advantage of electrochemical methods is the ability to tune and modify polymer properties directly. An electrochemical fluorodesulfurization reaction was developed as a crucial step to convert a poly(fluorene) alternating copolymer containing 9,9-bis(p-isopropylphenylsulfanyl)fluorene units into one with 9,9-difluorofluorene units. acs.org This technique allows for selective and efficient fluorination without undesirable side reactions, and the degree of substitution can be controlled by the amount of charge passed through the system. acs.org

The electrochemical properties of these fluorene-based copolymers are central to their function. Cyclic voltammetry studies show that many of these polymers exhibit pseudo-reversible redox behavior and electrochromic properties, changing color between their neutral and oxidized states. scispace.com For instance, copolymers derived from fluorenes and thiophenes are often p- and n-dopable, with bandgaps that can be engineered for specific applications, such as red-light-emitting diodes. 20.210.105 The co-polymerization of fluorene derivatives with other monomers, like 3,4-ethylenedioxythiophene (B145204) (EDOT), can also be achieved through direct anodic oxidation to create copolymers with combined properties. researchgate.net

| Monomer/Polymer System | Synthetic Approach | Electrochemical Method | Key Finding/Application |

| N-(9H-fluoren-9-ylidene)benzamine (FBA) with EDOT | Chemical synthesis of FBA | Direct anodic oxidation of monomer mixture | Successful co-polymerization to form poly(EDOT-co-FBA) films. researchgate.net |

| Fluorene-thiophene copolymers | Suzuki coupling reaction | Cyclic Voltammetry | Polymers are p- and n-dopable; promising for red-light-emitting diodes. 20.210.105 |

| Poly(9,9-bis(phenylsulfanyl)fluorene) derivatives | Suzuki-Miyaura coupling | Electrochemical Fluorodesulfurization | Conversion to poly(9,9-difluorofluorene) with tunable substitution ratio. acs.org |

| Furan-fluorene hybrid monomers | Chemical synthesis | Potential Cycling Polymerization | Formation of novel conjugated polymers with tailored structural properties. researchgate.net |

Multi-component Reactions and Cascade Cyclizations for Fluorene Construction

Multi-component reactions (MCRs) and cascade cyclizations represent highly efficient and atom-economical strategies for the synthesis of complex molecular architectures like the fluorene framework from simple starting materials. researchgate.netacs.org These methods allow for the construction of multiple C-C and C-heteroatom bonds in a single synthetic operation, often leading to diverse and complex derivatives. researchgate.netrug.nl

Isocyanide-based multicomponent reactions (IMCRs) have been successfully employed to incorporate fluorene and fluorenone moieties into complex adducts. researchgate.netrug.nl By utilizing the dual functionality of 9-isocyanofluorene, various IMCRs can be performed to generate a wide range of unprecedented structures, including spiro compounds. rug.nl

Rhodium-catalyzed reactions have also emerged as a powerful tool for fluorene synthesis. A three-component synthesis of multisubstituted fluorene derivatives has been developed using a rhodium-catalyzed "stitching reaction" followed by a remote nucleophilic substitution sequence. acs.org This approach allows for the installation of a variety of heteroatom and carbon nucleophiles in the second step. acs.org

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, are particularly effective for building the fused ring system of fluorene. A silver-promoted oxidative cyclization of 1,6-enynes with disubstituted phosphine (B1218219) oxides has been developed for the synthesis of phosphorated fluorene derivatives. researchgate.net This reaction proceeds with high regioselectivity, constructing one C-P and two C-C bonds in a single step. researchgate.net Similarly, an asymmetric cascade reaction involving a vinylogous Michael addition followed by cyclization and aromatization has been used to construct enantioenriched 9H-fluorene frameworks. acs.org

| Reaction Type | Key Reagents/Catalyst | Mechanism Highlight | Product Scope |

| Isocyanide-Based MCR | 9-Isocyanofluorene | Ugi or Passerini-type reactions | Diverse and complex fluorene/fluorenone adducts, spiro compounds. researchgate.netrug.nl |

| Rhodium-Catalyzed Stitching Reaction | Rhodium catalyst, alkyne units | Stitching reaction / Remote nucleophilic substitution | Multisubstituted fluorene derivatives. acs.org |

| Silver-Promoted Oxidative Cyclization | Silver promoter, 1,6-enynes | C-P and C-C bond formation in one step | Phosphorated fluorene derivatives. researchgate.net |

| Asymmetric Cascade Reaction | Chiral Organocatalyst, α,α-dicyanoolefins | Michael addition / Cyclization / Aromatization | Enantioenriched 9-substituted 9H-fluorenes. acs.org |

Chemical Reactivity and Transformation Pathways of Ethyl 9 Hydroxyfluorene 9 Carboxylate

Reactivity at the C-9 Hydroxyl Center

The tertiary hydroxyl group at the C-9 position of Ethyl 9-hydroxyfluorene-9-carboxylate is a key functional handle for a variety of chemical transformations. This hydroxyl center can undergo reactions typical of alcohols, such as substitution, elimination, and derivatization, often facilitated by the unique electronic environment of the fluorene (B118485) system.

The C-9 position of fluorene derivatives is known to be highly reactive. mdpi.com The hydroxyl group, in particular, can be replaced by various nucleophiles under appropriate conditions. For instance, in the presence of a strong acid catalyst, the hydroxyl group can be protonated to form a good leaving group (water), generating a stabilized tertiary carbocation at the C-9 position. This cation is resonance-stabilized by the adjacent aromatic rings of the fluorene moiety. This intermediate can then be attacked by a range of nucleophiles to yield 9-substituted fluorene derivatives.

Furthermore, the C-9 hydroxyl group can be converted into other functional groups. For example, it can be esterified by reacting with acyl chlorides or anhydrides in the presence of a base. It can also be converted into an ether through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. The synthesis of functionalized 9-substituted fluorene derivatives often proceeds via reactions involving propargylic alcohols at the C-9 position, highlighting the versatility of this site for forming new C-C bonds. thieme-connect.de

Reactivity of the Carboxylate Ester Functionality

The ethyl carboxylate group at C-9 is another primary site of reactivity, susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and other ester cleavage or interconversion reactions.

The alkaline hydrolysis (saponification) of esters is a fundamental organic reaction that converts an ester into a carboxylate salt and an alcohol. savemyexams.comchemguide.co.uk For esters of fluorene-9-carboxylic acid, this reaction exhibits particularly interesting mechanistic features due to the acidity of the C-9 proton.

Research on the alkaline hydrolysis of fluorene-9-carboxylate esters has revealed a mechanistic shift depending on the reaction conditions and the nature of the leaving group. The hydrolysis can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway is favored because of the relatively high acidity of the C-9 proton, which can be removed by a base to form a stable, aromatic fluorenyl anion intermediate.

The general kinetic expression for the observed pseudo-first-order rate constant (k_obs) under conditions of excess hydroxide (B78521) ion is given by: kobs = k′ / (1 + Kw / Ka[HO⁻])

Where:

k′ is the limiting rate constant at high base concentrations.

Kw is the ionic product of water.

Ka is the acid dissociation constant of the ester. rsc.org

This kinetic behavior, where the rate of hydrolysis becomes independent of the hydroxide ion concentration at high pH, is characteristic of the E1cB mechanism. rsc.org A study of various thiolesters of fluorene-9-carboxylic acid provided strong evidence for this mechanism, including a highly negative Brønsted coefficient (βlg = -1.14) for the rate-limiting step, saturation kinetics, and a low solvent deuterium (B1214612) isotope effect. rsc.org

Table 1: Mechanistic Data for Alkaline Hydrolysis of Fluorene-9-carboxylate Esters

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Kinetics | Saturation with respect to [HO⁻] | Involvement of a pre-equilibrium step (ester deprotonation) | rsc.org |

| Brønsted Plot | High negative βlg value (-1.01 to -1.14) | Significant negative charge development on the leaving group in the transition state, consistent with C-O bond cleavage in the E1cB pathway | rsc.org |

| Solvent Isotope Effect | Low kH/kD value (e.g., 1.37) | Indicates a lack of proton transfer in the rate-determining step | rsc.org |

| Mechanism | E1cB pathway | Deprotonation at C-9 precedes the departure of the leaving group | rsc.org |

Ester cleavage is not limited to alkaline hydrolysis. Acid-catalyzed hydrolysis can also be employed to convert this compound back to 9-hydroxyfluorene-9-carboxylic acid and ethanol (B145695). libretexts.org This reaction is the reverse of the Fischer esterification and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk The synthesis of the methyl ester of 9-hydroxyfluorene-9-carboxylic acid is achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, demonstrating the feasibility of this type of transformation. google.comprepchem.com

Interconversion reactions, such as transesterification, are also possible. By treating the ethyl ester with a different alcohol (e.g., methanol or propanol) in the presence of an acid or base catalyst, the corresponding methyl or propyl ester can be formed. These reactions proceed through a similar nucleophilic acyl substitution mechanism as hydrolysis.

Fluorene Core Modifications and Derivatization Reactions

The aromatic fluorene backbone provides a scaffold for further functionalization, primarily through electrophilic aromatic substitution and more controlled regioselective methods.

The fluorene ring system is susceptible to electrophilic aromatic substitution, with the most reactive positions being C-2 and C-7. mdpi.comucf.edu This regioselectivity is due to the electronic properties of the biphenyl (B1667301) system, where these positions are most activated toward electrophilic attack. Common electrophilic substitution reactions include nitration and halogenation.

Nitration: The nitration of fluorene typically yields a mixture of 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene, depending on the reaction conditions. researchgate.netrsc.org Milder conditions favor monosubstitution, while more forcing conditions lead to disubstitution. The presence of the electron-withdrawing carboxylate and hydroxyl groups at C-9 may have a deactivating effect on the rings, but the primary sites of substitution are expected to remain at C-2 and C-7.

Halogenation: The halogenation of fluorene with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in polar solvents also proceeds with high regioselectivity to afford 2-halo- and 2,7-dihalofluorenes. rsc.org The reactivity of halogens follows the expected trend: F > Cl > Br > I. wikipedia.orgmt.com

Table 2: Electrophilic Aromatic Substitution Reactions on the Fluorene Core

| Reaction | Reagents | Major Product(s) | Source |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Nitrofluorenone, 2,7-Dinitrofluorenone | researchgate.net |

| Nitration | Mixed Acid | 2-Nitrofluorene, 2,7-Dinitrofluorene | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromofluorene, 2,7-Dibromofluorene | rsc.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chlorofluorene, 2,7-Dichlorofluorene | rsc.org |

While electrophilic substitution provides a direct route to 2- and 7-substituted fluorenes, other positions are less accessible through this pathway. To achieve more diverse substitution patterns, regioselective functionalization methods are employed. One powerful strategy is directed ortho-metalation (DoM). uwindsor.ca

In a DoM reaction, a directing metalating group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. semanticscholar.orgresearchgate.net The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol. While the ester and hydroxyl groups in this compound are not typical DMGs, the fluorene core can be pre-functionalized with a suitable DMG to direct substitution to specific sites. For example, a highly regioselective ortho-functionalization of a 7-bromofluorene-2-carbaldehyde derivative has been achieved using this strategy, demonstrating its utility in preparing highly functionalized fluorene systems. nih.gov This approach allows for the synthesis of polysubstituted fluorenes that are not accessible through classical electrophilic substitution reactions. researchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups present in Ethyl 9-hydroxyfluorene-9-carboxylate. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the constituent atoms, and molecular symmetry. researchgate.net While FTIR measures the absorption of infrared radiation at specific frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net

The key functional groups in this compound—the hydroxyl group (-OH), the ester carbonyl group (C=O), the C-O bonds of the ester, and the aromatic fluorene (B118485) core—give rise to characteristic signals. Based on data from analogous compounds like 9-Hydroxyfluorene-9-carboxylic acid and other fluorene esters, the expected vibrational frequencies can be reliably predicted. spectrabase.commdpi.com

A broad absorption band in the FTIR spectrum, typically around 3500-3200 cm⁻¹, is a clear indicator of the O-H stretching vibration from the tertiary alcohol group, often broadened due to hydrogen bonding. The ester functional group is identified by a strong, sharp absorption band corresponding to the C=O stretching vibration, expected in the region of 1730-1750 cm⁻¹. Additional C-O stretching vibrations associated with the ester linkage and the alcohol would appear in the 1300-1000 cm⁻¹ region.

The aromatic fluorene backbone produces a series of characteristic bands. C-H stretching vibrations of the aromatic rings are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations give rise to several sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) in the 900-700 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy complements FTIR, particularly for non-polar bonds. The symmetric stretching of the aromatic rings often produces a strong Raman signal. The C=O stretch is also Raman active. The complementarity of these two techniques ensures a comprehensive identification of the molecule's functional components. researchgate.net

Table 1: Predicted FTIR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Tertiary Alcohol | 3500 - 3200 | Strong, Broad | Weak |

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 | Medium | Medium |

| C=O Stretch | Ester | 1750 - 1730 | Strong, Sharp | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |

| C-O Stretch | Ester & Alcohol | 1300 - 1000 | Strong | Weak |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by mapping the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the protons of the ethyl ester group are expected to show a characteristic pattern: a quartet around 4.0-4.3 ppm (for the -OCH₂- group) and a triplet around 1.0-1.3 ppm (for the -CH₃ group), with a coupling constant (J-value) of approximately 7 Hz. The hydroxyl proton (-OH) would appear as a singlet, whose chemical shift can vary widely depending on solvent and concentration but is often found between 2.0 and 5.0 ppm. The eight aromatic protons on the fluorene skeleton would produce a complex multiplet pattern in the range of 7.2-7.9 ppm, typical for substituted fluorene systems. mdpi.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The ester carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, around 170-175 ppm. The quaternary carbon at the 9-position, bonded to both the hydroxyl and carboxylate groups (C9), would appear around 75-85 ppm. The carbons of the ethyl group are predicted at approximately 60-65 ppm (-OCH₂) and 13-15 ppm (-CH₃). The eight aromatic carbons of the fluorene moiety would give rise to a series of signals between 120 and 150 ppm. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic-H | 7.2 - 7.9 | Multiplet | C=O (Ester) | 170 - 175 |

| -OH | 2.0 - 5.0 | Singlet | Aromatic C (quaternary) | 140 - 150 |

| -OCH₂- | 4.0 - 4.3 | Quartet | Aromatic C-H | 120 - 130 |

| -CH₃ | 1.0 - 1.3 | Triplet | C9 (-C(OH)COO-) | 75 - 85 |

| -OCH₂- | 60 - 65 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence, Circular Dichroism, Circularly Polarized Luminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (fluorescence) spectroscopies probe the electronic transitions within the molecule. The fluorene core is a well-known chromophore and fluorophore. The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic fluorene system. Typically, fluorene derivatives exhibit strong absorption bands in the ultraviolet region, with absorption maxima (λmax) appearing between 260 nm and 320 nm. ucf.edu The substitution at the 9-position with hydroxyl and carboxylate groups can subtly influence the energies of these transitions.

Upon excitation with UV light, many fluorene compounds exhibit strong fluorescence. This emission results from the molecule relaxing from its first excited singlet state (S₁) back to the ground state (S₀). The photoluminescence spectrum is expected to show a broad emission band at a longer wavelength than the absorption (a phenomenon known as the Stokes shift), likely in the violet-blue region of the visible spectrum. The fluorescent properties of fluorene derivatives are central to their application in materials science, such as in organic light-emitting diodes (OLEDs).

Chiroptical techniques like Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are used for chiral molecules. Since this compound is achiral, it would not exhibit a CD or CPL signal. These techniques would only become relevant if a chiral center were introduced into the molecule.

Table 3: Expected Electronic Spectroscopy Properties

| Property | Technique | Expected Observation | Wavelength Region |

|---|---|---|---|

| Electronic Absorption | UV-Vis Spectroscopy | Strong π-π* transitions | ~260 - 320 nm |

| Electronic Emission | Photoluminescence | Fluorescence from S₁→S₀ | ~320 - 450 nm |

| Chiral Absorption | Circular Dichroism | No signal | N/A |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through its fragmentation pattern. For this compound (C₁₆H₁₄O₃), the calculated molecular weight is approximately 254.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 254.

The fragmentation pattern provides a fingerprint of the molecule's structure. Analysis of the mass spectrum of the closely related Mthis compound (M⁺˙ at m/z 240) provides a clear guide to the expected fragmentation pathways. nist.gov For the ethyl ester, key fragmentation steps would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): This would lead to a prominent fragment ion at m/z 209, corresponding to the [M - 45]⁺ acylium ion.

Loss of the entire ester group (•COOCH₂CH₃): This fragmentation would result in a fragment at m/z 181, corresponding to the 9-hydroxyfluorenyl cation [C₁₃H₉O]⁺.

Loss of water (H₂O) from the molecular ion: A peak at m/z 236 ([M - 18]⁺) could be observed.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This could lead to a fragment corresponding to the 9-hydroxyfluorene-9-carboxylic acid cation radical.

Fluorenyl cation: Further fragmentation of the m/z 181 ion could lead to the stable fluorenyl cation [C₁₃H₉]⁺ at m/z 165 after the loss of an oxygen atom.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 254 | Molecular Ion | [C₁₆H₁₄O₃]⁺˙ | Ionization of parent molecule |

| 209 | Acylium Ion | [C₁₄H₉O₂]⁺ | Loss of •OCH₂CH₃ |

| 181 | 9-Hydroxyfluorenyl Cation | [C₁₃H₉O]⁺ | Loss of •COOCH₂CH₃ |

Gas-Phase Electronic and Cationic Spectroscopy

Advanced gas-phase spectroscopy techniques, such as Resonance-Enhanced Multiphoton Ionization (REMPI), UV-UV hole-burning, and Zero Electron Kinetic Energy (ZEKE) spectroscopy, can provide highly detailed information about the electronic and vibrational structure of isolated, jet-cooled molecules and their cations.

While specific data for this compound is not available, studies on the parent fluorene molecule illustrate the power of these methods. researchgate.net REMPI spectroscopy, for instance, is a highly sensitive and selective ionization method that can resolve the vibronic structure of excited electronic states. By tuning the laser frequency, one can obtain a spectrum of the neutral molecule's excited states.

UV-UV hole-burning spectroscopy is a powerful technique for distinguishing between different conformers of a molecule in the gas phase. Although the target molecule is relatively rigid, this method could confirm the presence of a single dominant structure.

ZEKE spectroscopy provides high-resolution vibrational spectra of cations. By photo-exciting molecules to just below their ionization threshold and then field-ionizing the high-n Rydberg states, one can measure the vibrational frequencies of the resulting cation with near-infrared resolution. Such a study on this compound would reveal how the vibrational modes (e.g., C=O stretch, aromatic ring modes) change upon removal of an electron, offering deep insight into the bonding character of the molecular orbitals. researchgate.net

Surface and Core-Level Spectroscopic Analysis of Fluorene Derivatives (XPS, NEXAFS)

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are surface-sensitive techniques used to determine the elemental composition, chemical states, and molecular orientation of compounds in thin films. diva-portal.org

XPS analysis of this compound would show core-level signals for carbon (C 1s) and oxygen (O 1s). High-resolution scans of the C 1s region would reveal multiple peaks corresponding to the different chemical environments of the carbon atoms: the aromatic carbons of the fluorene ring, the aliphatic carbons of the ethyl group, the C-O carbon of the alcohol and ester, and the C=O carbon of the ester. The O 1s signal could similarly be resolved into components for the hydroxyl (-OH) and ester (C=O and C-O-) oxygen atoms, providing a detailed picture of the surface chemistry.

NEXAFS spectroscopy, performed at a synchrotron, involves tuning the X-ray energy across an element's absorption edge (e.g., the carbon or oxygen K-edge). stanford.edu The resulting spectrum shows sharp resonant peaks corresponding to the excitation of core-level electrons (e.g., C 1s) into unoccupied molecular orbitals (e.g., π* and σ* orbitals). For fluorene derivatives, the C K-edge NEXAFS spectrum typically displays a sharp resonance corresponding to the C 1s → π* transition associated with the aromatic system. diva-portal.org By using linearly polarized X-rays and varying the angle of incidence, angle-resolved NEXAFS can determine the average orientation of the fluorene molecules on a surface. diva-portal.org

Computational and Theoretical Investigations of Ethyl 9 Hydroxyfluorene 9 Carboxylate Systems

Quantum Chemical Calculations (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to predict the electronic and geometric properties of fluorene (B118485) derivatives. These calculations allow for a detailed understanding of the molecule's behavior.

Reactivity Predictions: Once the geometry is optimized, DFT is used to calculate various electronic properties that help predict the molecule's reactivity. These properties are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a smaller gap indicates the molecule is more likely to undergo chemical reactions. ijnc.ir

Ionization Potential and Electron Affinity: These relate to the energies of the HOMO and LUMO, respectively, and quantify the energy required to remove an electron or the energy released when an electron is added.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. ijnc.ir

Dipole Moment: The calculated dipole moment provides insight into the molecule's polarity, which influences its solubility and how it interacts with other polar molecules and external electric fields. researchgate.net

| Property | Description | Illustrative Finding for Fluorene Derivatives |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry; a measure of stability. | Fluorination of the fluorene core has been shown to increase stability (i.e., lower the total energy). indexcopernicus.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap suggests higher kinetic stability. For some fluorene systems, this gap is around 5.95 eV. researchgate.net |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Substituents significantly affect the dipole moment; fluorinated fluorenes show increased dipole moments compared to the parent fluorene. indexcopernicus.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Indicates the molecule's capacity to act as an electrophile in reactions. researchgate.net |

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior of molecules over time. These methods are crucial for understanding conformational flexibility and interactions with the surrounding environment, such as solvents.

Conformational Analysis: Ethyl 9-hydroxyfluorene-9-carboxylate possesses several rotatable bonds, particularly around the ethyl ester group. MD simulations can model the movement of these groups over time, revealing the preferred conformations (rotamers) and the energy barriers between them. This analysis helps to build a picture of the molecule's three-dimensional shape and flexibility in a solution, which can influence its reactivity and biological activity. Atomistic MD simulations have been successfully applied to fluorene-containing copolymers to understand their dynamic aggregation behavior. researchgate.net

Solvent Interactions: The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. The hydroxyl (-OH) and ester (-COO-) groups are key sites for hydrogen bonding with protic solvents like water or ethanol (B145695). Studies on other substituted fluorene derivatives have highlighted the central role of solvent hydrogen bonding in mediating their relaxation dynamics after photoexcitation. nih.gov By simulating the system in different solvents (e.g., polar protic, polar aprotic, and nonpolar), researchers can predict how the solvent affects the molecule's conformational equilibrium and its accessibility for reactions.

Theoretical Studies on Chirality Transfer and Stereoselectivity in Asymmetric Reactions

The C9 position of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial in pharmaceutical applications. Theoretical studies are vital for understanding and predicting the outcomes of asymmetric reactions used to produce such chiral fluorenes. researchgate.net

Computational methods, primarily DFT, can be used to model the entire reaction pathway of an asymmetric synthesis. Researchers can calculate the structures and energies of reactants, products, and, most importantly, the transition states. In an asymmetric reaction involving a chiral catalyst, the catalyst forms different transition state structures with the prochiral substrate, one leading to the (R)-enantiomer and the other to the (S)-enantiomer.

The principle of chirality transfer is investigated by analyzing these diastereomeric transition states. The calculated energy difference between these transition states determines the enantiomeric excess (ee) of the reaction. A lower energy transition state corresponds to a faster reaction rate, leading to the formation of the major enantiomer. These theoretical models provide deep mechanistic insights into how the catalyst's chirality is transferred to the fluorene product, guiding the design of more efficient and selective catalysts. researchgate.net

Energy Landscape and Thermochemical Property Analysis

Understanding the thermodynamics of a molecule is fundamental to predicting its stability and reactivity. Computational studies can accurately determine key thermochemical properties and map out the potential energy landscape.

Thermochemical Properties: High-level computational methods, such as the G3 and G4 composite theories, are employed to calculate precise thermochemical data. csic.es A combined experimental and computational study on the parent molecule, 9-hydroxyfluorene-9-carboxylic acid, has successfully used these methods to determine its standard molar enthalpy of formation. csic.es Such calculations provide crucial data on the molecule's intrinsic stability. Other key properties that can be computed include:

Heat Capacity (Cp)

Entropy (S)

Gibbs Free Energy of Formation (ΔfG°)

Bond Dissociation Energies (BDEs) nih.gov

| Property | Phase | Value (kJ·mol⁻¹) | Method |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°m) | Crystalline | -394.3 ± 3.4 | Experimental (Combustion Calorimetry) csic.es |

| Gas | -274.9 ± 4.1 | Derived from Experiment & Calculation csic.es |

Note: Data presented is for the parent carboxylic acid, as it provides a direct and experimentally validated example of thermochemical analysis for this molecular system. csic.es

Energy Landscape: The potential energy surface, or energy landscape, represents the energy of a molecule as a function of its geometry. By calculating the energies of various conformers (local minima) and the transition states that connect them (saddle points), a map of the molecule's energetic possibilities can be constructed. This landscape reveals the most stable forms of the molecule, the pathways for conformational changes, and the energy required for those changes to occur.

Advanced Applications and Functional Materials Derived from Ethyl 9 Hydroxyfluorene 9 Carboxylate

Role in Organic Electronics and Optoelectronic Devices

The inherent characteristics of the fluorene (B118485) framework, such as high thermal stability, excellent charge transport capabilities, and strong photoluminescence, make it a prime candidate for use in organic electronic and optoelectronic devices. entrepreneur-cn.comnbinno.commdpi.com Derivatives built upon the Ethyl 9-hydroxyfluorene-9-carboxylate motif are integral to the performance of next-generation displays and renewable energy technologies.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

The fluorene core is a fundamental component in many high-efficiency blue-emitting materials, which are critical for full-color OLED displays. mdpi.com Its rigid structure helps to prevent non-radiative decay processes, leading to high photoluminescence quantum yields. nbinno.commdpi.com this compound acts as a valuable precursor, where the fluorene unit provides the core chromophore. chemimpex.com Synthetic chemists can modify the C9 position to attach various functional groups, a common strategy to enhance solubility and prevent the formation of aggregates that can quench emission and reduce device efficiency. researchgate.net

Furthermore, by extending the π-conjugation through reactions at other positions on the fluorene rings, the emission color of the resulting dyes can be precisely tuned across the visible spectrum, from blue to green and red. entrepreneur-cn.com This molecular engineering approach allows for the creation of a wide array of fluorescent dyes and OLED emitters tailored for specific applications. researchgate.net

Key Properties of Fluorene Derivatives in OLEDs:

| Property | Significance |

|---|---|

| High Photoluminescence Efficiency | Leads to brighter and more energy-efficient displays. mdpi.com |

| Good Thermal Stability | Ensures longer operational lifetime of the OLED device. entrepreneur-cn.commdpi.com |

| Excellent Charge Transport | Facilitates the efficient injection and movement of charge carriers. nbinno.commdpi.com |

| Tunable Emission Spectra | Allows for the creation of materials that emit different colors. entrepreneur-cn.com |

Components in Organic Photovoltaic Cells and Solar Cell Applications

In the realm of solar energy, derivatives of fluorene are extensively used to create materials for organic photovoltaic (OPV) cells. entrepreneur-cn.com These materials can function as either electron-donating or electron-accepting components in the active layer of a solar cell, and they are also used as hole-transporting or electron-transporting layers that facilitate charge extraction to the electrodes. entrepreneur-cn.com

The rigid, planar nature of the fluorene backbone, present in this compound, is advantageous for efficient charge transport by promoting intermolecular π-π stacking. nbinno.com The ability to synthetically modify the fluorene scaffold allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for matching the energy levels of other materials within the solar cell to ensure efficient charge transfer and minimize energy loss, thereby maximizing the power conversion efficiency of the device. entrepreneur-cn.commdpi.com Fluorene-based materials have been successfully incorporated into various types of solar cells, including perovskite and dye-sensitized solar cells. entrepreneur-cn.commdpi.com

Development of Responsive Materials and Probes

The intrinsic fluorescence of the fluorene moiety makes it an excellent platform for designing responsive materials, particularly fluorescent probes and sensors. entrepreneur-cn.com

Fluorescent Probes and Sensors

This compound can be envisioned as a starting point for the synthesis of highly sensitive and selective fluorescent sensors. The core concept involves coupling the fluorescent fluorene unit to a receptor molecule designed to bind to a specific analyte (e.g., ions, small molecules, or biological macromolecules). entrepreneur-cn.com

Upon binding of the target analyte to the receptor, a change in the electronic structure of the molecule occurs. This change can modulate the fluorescence properties of the fluorene core through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). This results in a detectable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. chemimpex.com This principle has been used to develop sensors for a wide range of applications, from environmental monitoring to biomedical diagnostics. entrepreneur-cn.com

Advanced Materials for Energy Storage Systems

The search for safe, sustainable, and cost-effective energy storage solutions has led to significant research into aqueous organic redox flow batteries (AORFBs). bohrium.com These devices store energy in liquid electrolytes containing dissolved organic molecules that can undergo reversible redox reactions.

Applications in Aqueous Redox Flow Batteries

While many classes of organic molecules like quinones and viologens are heavily studied for AORFBs, recent research has demonstrated that fluorenone-based compounds—structurally related to fluorene—are promising candidates for anolytes (the negative electrolyte). bohrium.comresearchgate.netnih.gov Molecular engineering of the fluorenone structure has been shown to improve its solubility and electrochemical stability in aqueous electrolytes. chemeurope.combohrium.com

Researchers have successfully modified 9-fluorenone (B1672902) to create derivatives that undergo reversible ketone hydrogenation and dehydrogenation, enabling stable battery cycling. chemeurope.com One study reported the development of a fluorenone-based anolyte that delivered high energy efficiency and demonstrated excellent chemical stability over months of continuous cycling. chemeurope.com Although direct application of this compound is not documented, its fluorene core represents a foundational structure that, through oxidation to fluorenone and further functionalization, can be adapted for energy storage applications. This highlights the versatility of the fluorene scaffold in creating redox-active materials suitable for next-generation grid-scale energy storage. researchgate.netresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-fluorenone |

| Quinones |

Chiral Fluorene Derivatives in Asymmetric Catalysis and Advanced Functional Materials

The rigid and planar structure of the fluorene system, combined with the potential for chirality, makes its derivatives highly valuable in the fields of asymmetric catalysis and the development of advanced functional materials. researchgate.netresearchgate.net this compound serves as a key precursor for a variety of chiral fluorene derivatives, which are engineered to influence the stereochemical outcome of chemical reactions and to impart unique optical and electronic properties to materials.

In asymmetric catalysis, the core principle is the use of a chiral catalyst to selectively produce one enantiomer of a product over the other. Chiral fluorene derivatives are particularly effective as ligands for metal-based catalysts. researchgate.net The strategic placement of functional groups on the fluorene backbone allows for the creation of a well-defined chiral environment around the metal center. This steric and electronic influence directs the approaching substrate, leading to high enantioselectivity in a range of reactions.

One of the key strategies in developing these catalysts is the introduction of chirality at the C9 position of the fluorene ring. This is often achieved by modifying the carboxylate and hydroxyl groups of this compound. The resulting chiral ligands have been successfully employed in various catalytic asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions.

The performance of several chiral fluorene-based ligands in asymmetric catalysis is summarized below:

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) |

| Chiral Phosphine-Fluorene | Rhodium | Asymmetric Hydrogenation | Up to 99% |

| Chiral Diamine-Fluorene | Ruthenium | Asymmetric Transfer Hydrogenation | Up to 98% |

| Chiral Diol-Fluorene | Titanium | Asymmetric Allylation | Up to 95% |

The field of advanced functional materials has also benefited significantly from the unique properties of chiral fluorene derivatives. Their inherent chirality can be translated into materials with specific chiroptical properties, such as circularly polarized luminescence (CPL). ox.ac.uk CPL is a phenomenon where a luminescent material emits left- and right-circularly polarized light to different extents, and it is a critical property for applications in 3D displays, optical data storage, and spintronics.

When integrated into polymers or other material matrices, chiral fluorene derivatives can induce a helical arrangement of the surrounding molecules, leading to the amplification of the chiroptical response. acs.org This has been demonstrated in the development of organic light-emitting diodes (OLEDs) that emit circularly polarized light, which can improve device efficiency and performance. ox.ac.uk

Furthermore, the rigid nature of the fluorene backbone contributes to high thermal stability and good charge-transport properties, making these materials suitable for a range of electronic applications. The ability to modify the fluorene core with various functional groups allows for the fine-tuning of their electronic and optical properties to meet the demands of specific applications.

Key applications of chiral fluorene derivatives in functional materials include:

Circularly Polarized OLEDs: Enhanced efficiency and brightness in next-generation displays. ox.ac.uk

Chiral Sensors: Enantioselective detection of biologically important molecules. ox.ac.uk

Optical Switches: Materials that can modulate the polarization of light in response to external stimuli.

The development of new synthetic methodologies to access a wider range of chiral fluorene derivatives continues to be an active area of research, promising further advancements in both asymmetric catalysis and materials science. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues in Ethyl 9 Hydroxyfluorene 9 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for Ethyl 9-hydroxyfluorene-9-carboxylate is paramount for its broader application. Future research should prioritize the development of routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Current synthetic strategies for related fluorene (B118485) derivatives often rely on multi-step processes that may involve harsh conditions or stoichiometric reagents. For instance, methods like Pd(0)-catalyzed cross-coupling reactions offer high yields but rely on expensive metal catalysts. organic-chemistry.org Other approaches include the multi-step synthesis of 3-hydroxy-fluorene-2-carboxylate compounds through Michael addition, Robinson annulation, and subsequent aromatization. mdpi.com

Future efforts could focus on the following areas:

Catalytic C-H Functionalization: Direct carboxylation and hydroxylation of the C9 position of ethyl fluorene-9-carboxylate would represent a highly atom-economical approach. Research into transition-metal or organocatalytic systems that can selectively activate the C9 C-H bond is a significant, albeit challenging, goal.

Flow Chemistry Processes: Implementing continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. This would be particularly beneficial for optimizing reaction conditions and minimizing byproduct formation.

Biocatalysis: Exploring enzymatic pathways for the stereoselective hydroxylation of the fluorene core could provide a highly sustainable route, operating under mild aqueous conditions and potentially offering access to enantiomerically pure products.

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Challenge |

|---|---|---|---|

| Direct C9 Oxidation | Organocatalysts (e.g., TEMPO), Transition Metals (e.g., Ru, Fe) | High atom economy, reduced reaction steps. | Achieving high selectivity for the C9 position over aromatic rings. |

| Continuous Flow Synthesis | Immobilized catalysts in packed-bed reactors. | Improved safety, scalability, and process control. | Reactor design and optimization for biphasic reaction systems. |

| Biocatalytic Hydroxylation | Cytochrome P450 monooxygenases or engineered variants. | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery, engineering for substrate specificity, and stability. |

Elucidation of Undiscovered Reactivity and Novel Derivatization Pathways

The dual functionality at the C9 position—a tertiary alcohol and an ester—offers a rich playground for chemical transformations that remain largely unexplored. Future research should aim to systematically investigate this reactivity to generate a diverse library of new fluorene-based molecules.

The reactivity of the 9-position of the fluorene skeleton is often leveraged for creating double-substituted derivatives to enhance long-term stability in materials. researchgate.net Boron trifluoride has been used to catalyze reactions at the C9 hydroxyl group of related fluorenols. thieme-connect.de The focus for this compound should be on selectively targeting either the hydroxyl or the ester group, or using them in tandem.

Potential avenues for exploration include:

Selective O-Alkylation and O-Acylation: Developing selective methods to modify the hydroxyl group while preserving the ethyl ester would yield novel ethers and esters. These derivatives could exhibit altered solubility, thermal stability, and electronic properties.

Polymerization Monomers: The hydroxyl group could serve as a handle for conversion into other polymerizable functionalities (e.g., acrylates, epoxides). Alternatively, the compound itself could act as a chain-terminating agent or a functional initiator in certain polymerization reactions.

Ring-Opening Reactions: Investigating conditions that could induce cleavage of the C9-C bond could lead to novel ring-opened aromatic compounds, a currently unexamined area of reactivity for this specific molecule.

| Reaction Type | Target Functional Group | Potential Reagents | Expected Properties of Derivative |

|---|---|---|---|

| Etherification | C9-Hydroxyl | Alkyl halides, Williamson ether synthesis conditions. | Increased hydrophobicity, modified electronic properties. |

| Transesterification | Ethyl Ester | Functionalized alcohols (e.g., with polymerizable groups). | Creation of novel monomers for polyesters. |

| Dehydration/Substitution | C9-Hydroxyl | Lewis acids, strong protic acids. | Formation of C9-alkene or substituted derivatives. |

Advanced Computational Modeling for Predictive Material Design and Reaction Outcomes

Computational chemistry and machine learning are revolutionizing materials science by enabling the prediction of properties and reaction outcomes before synthesis. nih.govmit.edu Applying these tools to this compound can accelerate the discovery of new materials and optimize synthetic pathways.

Future research in this domain should focus on:

DFT Calculations for Electronic Properties: Using Density Functional Theory (DFT) to model the electronic structure of hypothetical polymers and oligomers derived from this compound. This can predict properties like band gaps, charge transport capabilities, and emission spectra, guiding the design of materials for OLEDs or photovoltaic applications. rsc.org

Molecular Dynamics Simulations: Simulating the bulk properties of materials incorporating this molecule to predict their morphology, thermal stability, and mechanical properties. This is crucial for designing materials with long-term stability. researchgate.net

Machine Learning for Reaction Prediction: Developing machine learning models, trained on existing chemical reaction data, to predict the most promising reaction conditions and potential byproducts for the novel derivatization pathways proposed in the previous section. rsc.org This predictive capability can significantly reduce the experimental effort required for optimization.

| Computational Method | Target of Investigation | Predicted Outcome/Property | Relevance |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure of derivatives. | HOMO/LUMO levels, band gap, absorption spectra. | Guiding design of new organic semiconductors. |

| Molecular Dynamics (MD) | Bulk polymer morphology and interactions. | Glass transition temperature, mechanical modulus, solubility. | Predicting physical properties of new materials. |

| Machine Learning (ML) | Reaction condition optimization. | Reaction yield, optimal catalyst, and solvent. | Accelerating the discovery of new synthetic routes. |

Integration into Next-Generation Functional Materials and Enabling Technologies

The ultimate goal of fundamental chemical research is to enable the development of new technologies. The structural features of this compound make it a promising candidate for a variety of advanced applications. Fluorene derivatives are already known for their utility in materials for organic light-emitting devices. mdpi.com

Future research should target the strategic incorporation of this molecule into:

High-Performance Polymers: Using the compound as a monomer or a functional additive to create polymers with high thermal stability, specific refractive indices, or tailored photophysical properties for applications in optical films, coatings, and advanced composites.

Organic Electronics: Designing and synthesizing novel conjugated polymers where the C9-substituents provide solubility and prevent aggregation, a common issue in fluorene-based semiconductors. This could lead to more efficient and stable organic solar cells and field-effect transistors. rsc.org

Biomaterials and Sensors: Functionalizing the hydroxyl or ester group with biocompatible moieties or recognition elements could lead to new materials for biomedical applications or chemical sensors. The inherent fluorescence of the fluorene core is a key advantage for sensing applications.

| Material Class | Target Property | Enabling Technology |

|---|---|---|

| Conjugated Polymers | High charge mobility, blue emission. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). |

| Specialty Polyesters/Polycarbonates | High refractive index, thermal stability. | Advanced optical lenses, engineering plastics. |

| Functionalized Surfaces | Selective analyte binding. | Chemical sensors, diagnostic devices. researchgate.net |

Q & A

Basic: What synthetic routes are available for Ethyl 9-hydroxyfluorene-9-carboxylate, and how can purity be optimized?

This compound is synthesized via esterification of 9-hydroxyfluorene-9-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) or through transesterification of methyl esters (e.g., Mthis compound, MP 161°C ). Post-synthesis, recrystallization using ethanol/water mixtures ensures initial purity. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for removing byproducts. Purity validation via melting point analysis, HPLC, and NMR spectroscopy (e.g., monitoring ester carbonyl signals at ~170 ppm in ¹³C NMR) is critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the ester group (e.g., ester methylene protons at δ ~4.2–4.4 ppm) and fluorene backbone aromatic signals (δ ~7.2–7.8 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and hydroxyl O-H absorption (~3400 cm⁻¹, if present) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253) verify molecular weight and fragmentation patterns .

Cross-referencing with databases like PubChem ensures accurate interpretation .

Basic: What safety protocols are essential for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with soap/water; for eye exposure, flush with water for 15+ minutes . Toxicity data (e.g., acute oral LD₅₀ >2000 mg/kg in rats) suggests moderate hazard .

Advanced: How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and generate crystallographic models . Key steps:

- Crystal Growth : Slow evaporation from dichloromethane/hexane.

- Data Collection : High-resolution (≤1.0 Å) datasets minimize errors.

- Validation : Check R-factors (<5%) and electron density maps for disorder modeling .

Advanced: How does the ester group influence the compound’s stability under varying experimental conditions?

- Thermal Stability : Decomposition above 160°C (analogous to Mthis compound ).

- Hydrolysis : Susceptible to base-mediated cleavage (e.g., NaOH/EtOH), monitored via loss of ester IR signals .

- Photostability : UV-Vis studies (λ ~254 nm) assess degradation; store in amber vials under inert gas .

Advanced: What methodologies address contradictions in reactivity data for this compound?

- Replicate Experiments : Ensure consistency under controlled conditions (temperature, solvent purity) .

- Analytical Cross-Validation : Combine NMR, MS, and HPLC to identify impurities or side reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and compare with empirical data .

Advanced: How do structural modifications (e.g., alkyl chain length) alter physicochemical properties in 9-hydroxyfluorene carboxylate derivatives?

- Solubility : Longer alkyl chains (e.g., butyl vs. ethyl) increase hydrophobicity (logP ↑) .

- Crystallinity : Methyl derivatives (MP 161°C ) exhibit higher melting points than ethyl analogs due to tighter packing.

- Reactivity : Steric hindrance from bulkier esters slows hydrolysis kinetics . Comparative studies via TGA and DSC quantify thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.